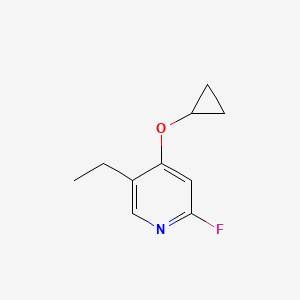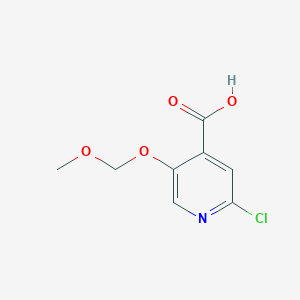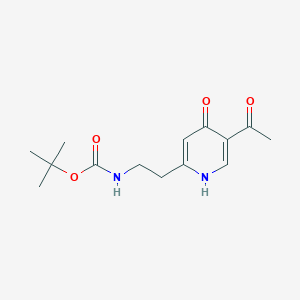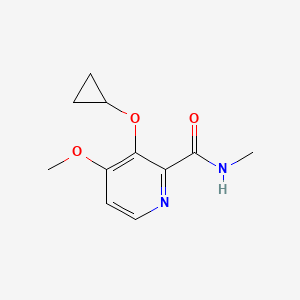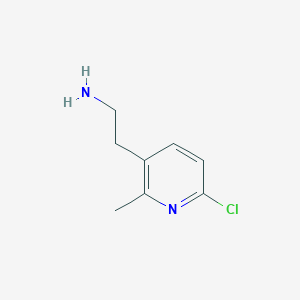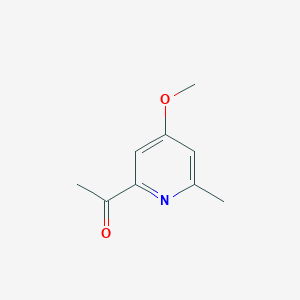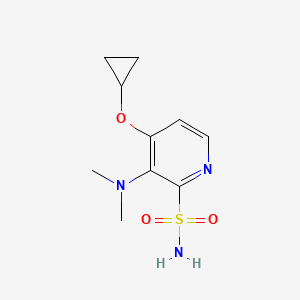
(2,6-Dihydroxypyridin-4-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Dihydroxypyridin-4-YL)acetic acid is a chemical compound characterized by a pyridine ring substituted with two hydroxyl groups at positions 2 and 6, and an acetic acid moiety at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dihydroxypyridin-4-YL)acetic acid typically involves the functionalization of a pyridine ring. One common method includes the use of Grignard reagents to introduce substituents at specific positions on the pyridine ring. For example, the addition of Grignard reagents to pyridine N-oxides followed by treatment with acetic anhydride can yield 2,6-disubstituted pyridines .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations.
Chemical Reactions Analysis
Types of Reactions: (2,6-Dihydroxypyridin-4-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone-like structures.
Reduction: The compound can be reduced to modify the pyridine ring or the acetic acid moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
(2,6-Dihydroxypyridin-4-YL)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s hydroxyl groups make it a potential candidate for studying enzyme interactions and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to biologically active molecules.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (2,6-Dihydroxypyridin-4-YL)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Imidazo[4,5-b]pyridine derivatives: These compounds share a similar pyridine core but with different substituents and ring structures.
Imidazo[1,2-a]pyridin-3-yl-acetic acids: These compounds have a similar acetic acid moiety but differ in the arrangement of the pyridine ring and additional substituents.
Uniqueness: (2,6-Dihydroxypyridin-4-YL)acetic acid is unique due to the specific positioning of its hydroxyl groups and acetic acid moiety, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H7NO4 |
|---|---|
Molecular Weight |
169.13 g/mol |
IUPAC Name |
2-(2-hydroxy-6-oxo-1H-pyridin-4-yl)acetic acid |
InChI |
InChI=1S/C7H7NO4/c9-5-1-4(3-7(11)12)2-6(10)8-5/h1-2H,3H2,(H,11,12)(H2,8,9,10) |
InChI Key |
PXSCXFHBAUIDCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(NC1=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



